molecular formula C20H17N3O5S B10951824 N-{3-[(1E)-1-{2-[(3,4,5-trihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

N-{3-[(1E)-1-{2-[(3,4,5-trihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B10951824
M. Wt: 411.4 g/mol
InChI Key: XNSGNSKSXHFRSB-SSDVNMTOSA-N
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Description

N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a hydrazone linkage, and a trihydroxybenzoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3,4,5-trihydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with Thiophene Carboxylic Acid: The hydrazone intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound may influence signaling pathways, oxidative stress responses, and other cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{1-[(E)-2-(3,4,5-TRIHYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE: This compound is unique due to its specific combination of functional groups and structural features.

    1-(3,4,5-TRIHYDROXYBENZOYL)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINE: A similar compound with different substituents on the benzoyl groups, leading to variations in chemical properties and reactivity.

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[3-[(E)-C-methyl-N-[(3,4,5-trihydroxybenzoyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17N3O5S/c1-11(22-23-19(27)13-9-15(24)18(26)16(25)10-13)12-4-2-5-14(8-12)21-20(28)17-6-3-7-29-17/h2-10,24-26H,1H3,(H,21,28)(H,23,27)/b22-11+

InChI Key

XNSGNSKSXHFRSB-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)O)O)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)O)O)O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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